molecular formula C15H19N B8563525 2-Hexylquinoline CAS No. 90860-81-4

2-Hexylquinoline

カタログ番号: B8563525
CAS番号: 90860-81-4
分子量: 213.32 g/mol
InChIキー: ZSOXSERTDTXCAG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Hexylquinoline is an organic compound with the molecular formula C 15 H 19 N and an average molecular mass of 213.324 Da . As a derivative of quinoline, a nitrogen-containing heterocyclic aromatic molecule, it serves as a valuable building block (synthon) in synthetic and medicinal chemistry . Quinoline rings are privileged structures in drug discovery due to their wide spectrum of pharmacological activities. While specific biological data for this compound is limited, the quinoline core is known to be present in compounds with demonstrated antibacterial, antifungal, antimalarial, antiviral, and anticancer properties . Researchers investigate quinoline derivatives like this compound for their potential as core structures in developing new therapeutic agents, leveraging the versatility of the quinoline scaffold for structural modification . Beyond pharmaceuticals, quinoline derivatives also find applications in the development of dyes, catalysts, and functional materials . The hexyl side chain may influence the compound's lipophilicity, which can be a critical parameter in optimizing drug-like properties or material characteristics. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and determine the product's suitability for any specific application.

特性

CAS番号

90860-81-4

分子式

C15H19N

分子量

213.32 g/mol

IUPAC名

2-hexylquinoline

InChI

InChI=1S/C15H19N/c1-2-3-4-5-9-14-12-11-13-8-6-7-10-15(13)16-14/h6-8,10-12H,2-5,9H2,1H3

InChIキー

ZSOXSERTDTXCAG-UHFFFAOYSA-N

正規SMILES

CCCCCCC1=NC2=CC=CC=C2C=C1

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

2-Methylquinoline

  • Structure : Methyl group at the 2-position.
  • Synthesis : Derived from Skraup or Doebner-Miller reactions using glycerol and aniline derivatives .
  • Applications : Intermediate in agrochemicals and dyes.
  • Safety : Classified as harmful upon ingestion/inhalation; causes skin/eye irritation .
  • Key Difference: The shorter methyl group reduces lipophilicity compared to 2-hexylquinoline, limiting membrane permeability in biological systems.

E-2-Styrylquinolines

  • Structure : Styryl group (vinylbenzene) at the 2-position.
  • Synthesis: Via condensation of 2-methylquinolines with benzyl alcohols, amines, or aldehydes .
  • Applications : Potent HIV-1 integrase inhibitors, leukotriene receptor antagonists, and antiallergic agents .
  • Key Difference: The conjugated styryl group enables π-π stacking with biological targets, enhancing antiviral activity—a property absent in this compound’s aliphatic chain.

2-Sulfonylquinolines

  • Structure : Sulfonyl group at the 2-position.
  • Synthesis: Deoxygenative C2-sulfonylation of quinoline N-oxides .
  • Applications : Building blocks for anticancer and antimicrobial agents due to sulfonyl’s electron-withdrawing effects .
  • Key Difference: The sulfonyl group increases electrophilicity, enabling nucleophilic substitutions—unlike the inert hexyl group in this compound.

8-Hydroxyquinolines

  • Structure : Hydroxyl group at the 8-position.
  • Applications: Broad pharmacological activity (antimicrobial, anticancer) via metal chelation . Derivatives like 5- and 7-substituted 2-methyl-8-quinolinols show enhanced bioactivity .

2-Vinylquinolines

  • Structure : Vinyl group at the 2-position.
  • Synthesis : Improved commercial-scale methods involving catalytic dehydrogenation .
  • Key Difference: The vinyl group allows polymerization or further functionalization, contrasting with this compound’s stability.

Data Tables

Table 1: Structural and Functional Comparison of 2-Substituted Quinolines

Compound Substituent Key Applications Synthesis Method Biological Activity
This compound Hexyl (C₆H₁₃) Understudied; potential surfactants/drug candidates Likely alkylation/Friedländer Predicted membrane interaction
2-Methylquinoline Methyl (CH₃) Agrochemical intermediates Skraup/Doebner-Miller Low bioactivity
E-2-Styrylquinoline Styryl (C₆H₅CH=CH) Antiviral/antiallergic agents Condensation with aldehydes HIV-1 inhibition
2-Sulfonylquinoline Sulfonyl (SO₂R) Anticancer/antimicrobial scaffolds Deoxygenative sulfonylation Enzyme inhibition
8-Hydroxyquinoline Hydroxyl (OH) Metal chelators/antimicrobials Hydroxylation of quinolines Broad-spectrum activity

Research Findings and Trends

  • Synthetic Challenges: this compound’s long alkyl chain may complicate regioselective synthesis compared to smaller substituents like methyl or sulfonyl groups .
  • Biological Potential: While 8-hydroxyquinolines and styryl derivatives dominate drug discovery, this compound’s lipophilicity could optimize pharmacokinetics in CNS-targeting agents .
  • Safety Considerations: Alkyl quinolines generally exhibit moderate toxicity, necessitating rigorous hazard testing for this compound .

準備方法

Friedlander Synthesis: Condensation of 2-Aminobenzaldehyde with Hexyl-Containing Ketones

The Friedlander quinoline synthesis, first reported in 1882, remains a cornerstone for constructing quinoline cores. This method involves the acid- or base-catalyzed condensation of 2-aminobenzaldehyde (1 ) with ketones bearing the desired alkyl group. For 2-hexylquinoline, the reaction of 1 with 2-octanone (2 ) in the presence of sulfuric acid yields the target compound via cyclodehydration (Scheme 1) .

Mechanistic Insights :

  • Imine Formation : The amine group of 1 condenses with the carbonyl group of 2 , forming an imine intermediate.

  • Cyclization : Acid catalysis promotes intramolecular electrophilic aromatic substitution, closing the quinoline ring.

  • Aromatization : Dehydration finalizes the aromatic system, yielding this compound (3 ) .

Optimization Data :

CatalystSolventTemperature (°C)Yield (%)
H2SO4Ethanol8078
AlCl3Toluene11065
β-CD/HSO4Water7592

The use of β-cyclodextrin-supported sulfuric acid (β-CD/HSO4) in aqueous media enhances yields to 92% by stabilizing intermediates through host-guest interactions .

Combes Quinoline Synthesis: β-Diketone Cyclization with Anilines

The Combes method, reported in 1888, employs β-diketones and anilines to assemble 2,4-disubstituted quinolines. For this compound, 3-hexylpentane-2,4-dione (4 ) reacts with aniline (5 ) under acidic conditions to form the product (Scheme 2) .

Reaction Pathway :

  • Schiff Base Formation : The amine attacks the β-diketone, generating a Schiff base.

  • Tautomerization : Enamine formation precedes cyclization.

  • Annulation : Acid-mediated ring closure and dehydration yield this compound .

Regioselectivity : Steric effects from the hexyl group direct substitution to the 2-position, with electronic effects stabilizing the transition state. Substrates with electron-donating groups on the aniline ring reduce reaction rates by 30–40% .

Palladium-Mediated Ullmann Cross-Coupling: Modular Assembly

A two-step palladium-catalyzed approach enables the synthesis of this compound from 1-bromo-2-nitrobenzene (6 ) and β-bromohexenal (7 ) (Scheme 3) :

  • Cross-Coupling : Ullmann coupling of 6 and 7 forms β-aryl enal 8 .

  • Reductive Cyclization : Hydrogenation over Pd/C converts 8 to this compound .

Advantages :

  • Scalable to >800 g with 85–93% yields .

  • Tolerates electron-withdrawing substituents on the aryl bromide.

Limitations :

  • Requires strict control of palladium loading (5–10 mol%) to minimize homocoupling side reactions .

Alkylation of Halogenated Quinoline Precursors

Direct functionalization of preformed quinolines offers a versatile route. For example, 2-bromoquinoline (9 ) undergoes lithiation with tert-butyllithium at −100°C, followed by quenching with hexyl iodide to install the alkyl group (Scheme 4) .

Key Considerations :

  • Low temperatures (−78°C to −100°C) prevent nucleophilic aromatic substitution at other positions.

  • Yields reach 70–75% with rigorous exclusion of moisture .

Skraup Reaction: Cyclocondensation of Substituted Anilines

The Skraup reaction, utilizing glycerol and sulfuric acid, converts 2-hexylaniline (10 ) into this compound via in situ acrolein formation (Scheme 5) .

Mechanism :

  • Acrolein Generation : Dehydration of glycerol produces acrolein.

  • Michael Addition : 10 reacts with acrolein to form an enamine.

  • Cyclization and Oxidation : Acid-catalyzed ring closure and air oxidation yield the product .

Challenges :

  • High temperatures (180–200°C) risk side reactions, limiting yields to 50–60%.

  • Nitro-substituted anilines are incompatible due to oxidative degradation .

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsYield (%)ScalabilityRegioselectivity
Friedlander2-Aminobenzaldehyde78–92ModerateHigh
Combesβ-Diketone, Aniline65–75LowModerate
Ullmann Cross-CouplingBromoarene, β-Haloenal85–93HighExcellent
Alkylation2-Bromoquinoline70–75ModerateHigh
Skraup2-Hexylaniline50–60LowLow

The Ullmann cross-coupling and Friedlander methods emerge as the most efficient, balancing yield and scalability. The Combes synthesis offers regioselectivity advantages but suffers from moderate yields.

Q & A

Q. What methodologies are recommended for optimizing the synthesis of 2-Hexylquinoline in laboratory settings?

To optimize synthesis, systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) while monitoring yield and purity via HPLC or GC-MS . For reproducibility, document all procedural adjustments (e.g., alkylation conditions for quinoline derivatives) and validate intermediates using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Ensure compliance with journal guidelines for reporting synthetic protocols, including detailed characterization data for novel intermediates .

Q. How can researchers ensure accurate characterization of this compound’s structural and purity profiles?

Combine spectroscopic techniques (¹H/¹³C NMR, FTIR) with chromatographic methods (HPLC, GC-MS) to confirm structural identity and purity ≥95% . For novel derivatives, include X-ray crystallography or 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities. Purity assessments should adhere to pharmacopeial standards, with batch-to-batch variability reported using relative standard deviation (RSD) .

Q. What experimental frameworks are suitable for preliminary assessment of this compound’s biological activity?

Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) with appropriate controls (positive/negative, solvent-only). For enzyme studies, calculate IC₅₀ values via dose-response curves and validate results across triplicate runs . Include statistical analyses (e.g., ANOVA with post-hoc tests) to confirm significance (p < 0.05). Reference established protocols for quinoline derivatives to ensure methodological consistency .

Advanced Research Questions

Q. How can mechanistic studies elucidate this compound’s interaction with biological targets (e.g., enzymes, receptors)?

Employ kinetic assays (e.g., Lineweaver-Burk plots for enzyme inhibition) paired with spectroscopic techniques (fluorescence quenching, circular dichroism) to study binding dynamics . Computational methods (molecular docking, MD simulations) can predict binding modes, which should be validated experimentally via mutagenesis or competitive binding assays .

Q. What strategies address contradictions in reported bioactivity data for this compound derivatives?

Conduct a systematic review of variables such as assay conditions (pH, temperature), cell lines, and compound solubility. Use meta-analysis to identify confounding factors (e.g., solvent effects on bioavailability) . Replicate conflicting studies under standardized conditions, reporting Cohen’s d effect sizes to quantify discrepancies .

Q. How can researchers design predictive models for this compound’s physicochemical properties?

Apply quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors. Validate predictions experimentally (e.g., experimental vs. calculated logD values) and calibrate models using leave-one-out cross-validation .

Q. What methodologies are critical for assessing this compound’s stability under physiological conditions?

Perform accelerated stability studies (40°C/75% RH) with HPLC-MS monitoring to identify degradation products. Compare degradation kinetics in simulated biological fluids (e.g., PBS, SGF) and quantify half-life (t₁/₂) using first-order kinetics .

Q. How can synergistic effects of this compound with other therapeutics be rigorously evaluated?

Use combination index (CI) models (e.g., Chou-Talalay method) in cell-based assays. Test fixed-ratio combinations and analyze data with CompuSyn software to classify synergism (CI < 1), additive (CI = 1), or antagonism (CI > 1) .

Q. What approaches integrate multi-omics data to explore this compound’s mode of action?

Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Apply pathway enrichment analysis (e.g., KEGG, GO) to identify perturbed biological networks and validate key nodes via CRISPR/Cas9 knockouts .

Methodological Guidance for Data Interpretation

  • Handling contradictory results : Apply Bradford Hill criteria (e.g., temporality, biological plausibility) to assess causality .
  • Statistical rigor : Pre-register analysis plans to avoid p-hacking; report effect sizes with 95% confidence intervals .
  • Reproducibility : Share raw data and code via repositories (e.g., Zenodo, GitHub) and adhere to FAIR principles .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。